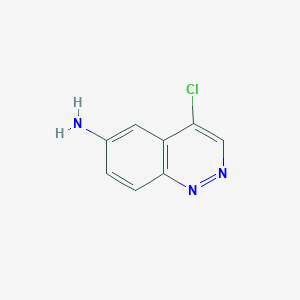

4-Chlorocinnolin-6-amine

Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocycles are organic compounds featuring a ring structure composed of at least two different elements, one of which is nitrogen. wisdomlib.orgopenmedicinalchemistryjournal.com These compounds are of immense importance in various scientific fields, particularly in medicinal and materials science. wisdomlib.orgfrontiersin.org Their prevalence is underscored by the fact that approximately 60% of unique small-molecule drugs approved by the FDA contain a nitrogen heterocyclic scaffold. mdpi.com

The significance of these compounds stems from their diverse biological activities and their ability to act as versatile building blocks in organic synthesis. openmedicinalchemistryjournal.comfrontiersin.org They are integral components of many natural products, including alkaloids, vitamins, and nucleic acids like DNA and RNA. mdpi.comnih.gov The presence of nitrogen atoms in the ring structure often confers unique properties, such as the ability to form hydrogen bonds with biological targets, which is a crucial aspect of drug design. mdpi.comnih.gov Consequently, research into the synthesis and application of nitrogen-containing heterocycles is a vibrant and rapidly expanding area of chemical research. frontiersin.orgnih.gov

Overview of the Cinnoline (B1195905) Scaffold and its Chemical Importance

Cinnoline, a bicyclic aromatic compound, is a member of the benzodiazine family, which also includes quinazoline (B50416), quinoxaline, and phthalazine. researchgate.netpnrjournal.com Its structure consists of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. thieme-connect.de This scaffold is considered a vital building block in medicinal chemistry due to the wide array of pharmacological activities exhibited by its derivatives. researchgate.netmdpi.comresearchgate.net

Cinnoline derivatives have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. mdpi.comresearchgate.netingentaconnect.com The versatility of the cinnoline ring system allows for chemical modifications that can fine-tune its pharmacokinetic and pharmacodynamic properties, making it an attractive scaffold for the development of novel therapeutic agents. researchgate.net For instance, the antibacterial agent cinoxacin (B1669063) is a notable example of a marketed drug containing the cinnoline system. thieme-connect.de The ability of cinnoline-based compounds to interact with various molecular targets, such as enzymes and receptors, highlights their significant potential in drug discovery and development. mdpi.com

Positioning of 4-Chlorocinnolin-6-amine within the Cinnoline Derivative Class

This compound is a specific derivative of the cinnoline scaffold, characterized by a chlorine atom at the 4-position and an amine group at the 6-position. This substitution pattern places it within a class of cinnoline derivatives with potential applications as intermediates in the synthesis of more complex molecules. The presence of the reactive chlorine atom at the 4-position makes it susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. The amine group at the 6-position can also be modified, providing another site for chemical elaboration. These features make this compound a valuable precursor for creating libraries of diverse cinnoline derivatives for screening in drug discovery and materials science research.

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClN3 |

|---|---|

Molecular Weight |

179.60 g/mol |

IUPAC Name |

4-chlorocinnolin-6-amine |

InChI |

InChI=1S/C8H6ClN3/c9-7-4-11-12-8-2-1-5(10)3-6(7)8/h1-4H,10H2 |

InChI Key |

RNVIIXWTKFKMOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CN=N2)Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 4 Chlorocinnolin 6 Amine

Reactivity of the C4 Chlorine Atom in 4-Chlorocinnolin-6-amine

The chlorine atom at the C4 position of the cinnoline (B1195905) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing effect of the adjacent nitrogen atom (N1) in the pyridazine (B1198779) ring, which stabilizes the intermediate Meisenheimer complex formed during the substitution process. This allows for the displacement of the chloride by a diverse array of nucleophiles, including oxygen, nitrogen, and sulfur-based reagents.

Common transformations involve reactions with amines, alcohols, and thiols, typically conducted in the presence of a base in a polar solvent. For instance, the reaction of this compound with various anilines or aliphatic amines leads to the formation of N4-substituted cinnolin-6-amine (B1592860) derivatives. These reactions often proceed under thermal conditions or with microwave assistance to accelerate the reaction rate. The resulting C-N bond formation is a cornerstone for building libraries of potential kinase inhibitors.

Below is a table summarizing typical nucleophilic substitution reactions at the C4 position:

| Nucleophile | Reagent Example | Conditions | Product Type |

| Nitrogen | Aniline (B41778) | NMP, 120 °C | 4-(Phenylamino)cinnolin-6-amine |

| Nitrogen | Morpholine | Dioxane, reflux | 4-(Morpholino)cinnolin-6-amine |

| Oxygen | Sodium Methoxide | Methanol, reflux | 4-Methoxycinnolin-6-amine |

| Sulfur | Sodium Thiophenolate | DMF, 80 °C | 4-(Phenylthio)cinnolin-6-amine |

Transformations and Modifications of the C6 Amino Group

The primary amino group at the C6 position on the benzene (B151609) ring portion of the scaffold offers another key site for functionalization. This group can readily undergo a variety of classical transformations common to aromatic amines.

Acylation: The amino group can be acylated using acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding amides. This transformation is often used to introduce new functionalities or to modulate the electronic properties of the cinnoline system.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields sulfonamides. This modification can significantly alter the solubility and biological activity of the parent molecule.

Diazotization: The C6-amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium group is an excellent leaving group and can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halogens, cyano, or hydroxyl groups.

Electrophilic and Nucleophilic Substitution Reactions on the Cinnoline Core

Beyond the primary reactive sites at C4 and C6, the cinnoline core itself can undergo further substitution, although this is less common. The electronic nature of the existing substituents heavily influences the position and feasibility of these reactions.

Nucleophilic Aromatic Substitution: While the C4 position is the most activated site for nucleophilic attack, other positions on the pyridazine ring (e.g., C8) can also react under specific conditions, particularly if a strong electron-withdrawing group is present elsewhere on the ring. However, such reactions are rare compared to the facile substitution at C4.

Application in Multi-Component Reactions for Scaffold Diversification

Multi-component reactions (MCRs) are powerful tools for generating molecular diversity by combining three or more reactants in a single step. The this compound scaffold is a suitable candidate for MCRs, primarily leveraging the reactivity of the C6-amino group.

For example, the amino group can act as the amine component in isocyanide-based MCRs like the Ugi or Groebke-Blackburn-Bienaymé reactions. In a hypothetical Ugi four-component reaction, this compound could be combined with an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate a complex, peptide-like structure attached at the C6 position. This strategy allows for the introduction of multiple points of diversity in a single, efficient synthetic operation, which is highly valuable for creating libraries of compounds for biological screening.

Metal-Catalyzed Coupling Reactions for Further Functionalization

The C4-Cl bond provides an ideal handle for a variety of metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent in the functionalization of this scaffold.

Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base allows for the introduction of aryl or vinyl groups at the C4 position.

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, yields 4-alkynylcinnoline derivatives.

Buchwald-Hartwig Amination: This reaction provides an alternative route to C-N bond formation at the C4 position, often with a broader substrate scope and milder conditions than traditional SNAr reactions.

Heck Coupling: The reaction with alkenes can be used to install alkenyl substituents at the C4 position.

The table below provides an overview of common metal-catalyzed reactions involving the C4-Cl position.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Phenylcinnolin-6-amine |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Phenylethynyl)cinnolin-6-amine |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4-(Phenylamino)cinnolin-6-amine |

| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 4-Styrylcinnolin-6-amine |

Advanced Spectroscopic and Characterization Techniques in 4 Chlorocinnolin 6 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the complete structural elucidation of 4-Chlorocinnolin-6-amine in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed map of the molecular framework can be constructed.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound provides critical information regarding the number, environment, and connectivity of protons. The aromatic region of the spectrum is particularly informative. The molecule contains four distinct aromatic protons (H3, H5, H7, H8) and two amine protons. The H3 proton on the pyridazine (B1198779) ring, lacking adjacent proton neighbors, appears as a distinct singlet. The protons on the benzo-fused ring (H5, H7, H8) exhibit a characteristic coupling pattern. H5, adjacent to the C6-amino group, typically appears as a doublet. H8, ortho to H7, also presents as a doublet, while H7, being coupled to both H5 (meta-coupling) and H8 (ortho-coupling), appears as a doublet of doublets. The two protons of the C6-amino group (-NH₂) generally appear as a broad singlet due to quadrupole broadening and chemical exchange.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H3 | ~9.15 | s (singlet) | - | 1H |

| H8 | ~7.85 | d (doublet) | J = 9.0 | 1H |

| H7 | ~7.40 | dd (doublet of doublets) | J = 9.0, 2.3 | 1H |

| H5 | ~7.25 | d (doublet) | J = 2.3 | 1H |

| -NH₂ | ~6.50 | br s (broad singlet) | - | 2H |

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments within the molecule. This compound has eight distinct aromatic carbons. Carbons directly bonded to electronegative atoms like chlorine (C4) and nitrogen (C6, C4a, C8a) are significantly deshielded and appear at lower fields (higher ppm). The assignments are confirmed using 2D NMR techniques.

| Carbon Assignment | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| C6 | ~152.5 | Quaternary, bonded to -NH₂ |

| C4a | ~150.0 | Quaternary, bridgehead |

| C8a | ~145.8 | Quaternary, bridgehead |

| C4 | ~139.5 | Quaternary, bonded to -Cl |

| C8 | ~131.0 | CH |

| C3 | ~125.5 | CH |

| C7 | ~122.0 | CH |

| C5 | ~103.0 | CH |

¹⁵N NMR spectroscopy, although less common due to lower sensitivity, provides direct insight into the electronic environment of the three distinct nitrogen atoms in the molecule. The two ring nitrogens (N1, N2) exhibit chemical shifts characteristic of azine-type nitrogens, while the exocyclic amine nitrogen (N6) appears in a region typical for aromatic amines. These data are invaluable for studying tautomerism, protonation sites, and hydrogen bonding interactions involving the nitrogen centers.

Two-dimensional (2D) NMR experiments are essential for unambiguously connecting the signals observed in 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H scalar coupling networks. For this compound, a strong cross-peak between the H7 and H8 signals would confirm their ortho relationship, while a weaker cross-peak between H7 and H5 would confirm their meta coupling.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It is used to definitively assign the signals for C3, C5, C7, and C8 by correlating them with their respective proton signals (H3, H5, H7, and H8).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) ¹H-¹³C correlations and is crucial for assigning the quaternary carbons. For instance, the H3 proton would show correlations to C4 and C4a. The H5 proton would show correlations to C4, C6, and C7. These cross-peaks allow for the complete assembly of the carbon skeleton and confirm the positions of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of bonding. A key NOESY correlation would be observed between H3 and H5, confirming their spatial proximity across the "bay region" of the cinnoline (B1195905) core.

Heteronuclear NMR (e.g., ¹⁵N NMR) for Nitrogen Atom Characterization

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision (typically to four or five decimal places). This allows for the unequivocal determination of its elemental composition and molecular formula.

For this compound (C₈H₆ClN₃), the calculated monoisotopic mass is 179.02499 Da. An HRMS analysis, often using electrospray ionization (ESI), would typically measure the protonated molecule [M+H]⁺.

Calculated Exact Mass for [C₈H₇³⁵ClN₃]⁺: 180.03232 Da

Observed Mass: An experimental value matching this calculated mass to within a few parts per million (e.g., 180.0321 Da) confirms the molecular formula C₈H₆ClN₃.

Furthermore, the presence of a chlorine atom provides a distinct isotopic signature. The natural abundance of chlorine isotopes is approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl. Therefore, the mass spectrum will show two major peaks for the molecular ion: one for the ³⁵Cl-containing molecule ([M+H]⁺) and another, two mass units higher, for the ³⁷Cl-containing molecule ([M+2+H]⁺), with a characteristic intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within the molecule, serving as a rapid and effective method for identifying key functional groups. The IR spectrum of this compound is characterized by several distinct absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| ~1620 | N-H Scissoring (Bend) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C and C=N Stretch | Aromatic/Heteroaromatic Ring |

| 850 - 700 | C-Cl Stretch | Aryl-Chloride |

The presence of two sharp peaks in the 3450-3300 cm⁻¹ region is a hallmark of the primary amine's asymmetric and symmetric N-H stretching modes. The complex pattern of absorptions in the 1600-1450 cm⁻¹ region corresponds to the stretching vibrations of the entire conjugated cinnoline ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound. The extended conjugation of the cinnoline ring system, which acts as the primary chromophore, gives rise to strong absorptions in the ultraviolet region. The spectrum typically displays multiple absorption bands corresponding to different electronic transitions.

| λ_max (nm) | Molar Absorptivity (ε) | Assigned Electronic Transition |

|---|---|---|

| ~230 - 250 | High | π → π* (Benzene-like band) |

| ~350 - 380 | Moderate-High | π → π* (Conjugated system) |

| > 400 | Low | n → π* (From N atoms) |

The high-energy π → π* transitions are characteristic of the aromatic system. The lower-energy n → π* transitions, which are formally forbidden and thus have lower intensity, arise from the promotion of an electron from a non-bonding lone pair orbital on one of the nitrogen atoms to an anti-bonding π* orbital. The exact position and intensity of these bands are sensitive to the solvent polarity and pH.

X-ray Crystallography for Solid-State Structure Determination

For a compound like this compound, a successful X-ray crystallographic analysis would provide invaluable information. It would confirm the planar structure of the cinnoline ring system and the specific positions of the chlorine atom at the C4 position and the amine group at the C6 position. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Despite the power of this technique, no specific crystallographic data for this compound, such as its crystal system, space group, or unit cell dimensions, are available in the public domain.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

This table is a placeholder to illustrate the type of data that would be obtained from an X-ray crystallography experiment. The values presented are not based on experimental results.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

| Density (calculated) (g/cm³) | Data not available |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the mass percentages of the constituent elements in a compound. This is a fundamental method for verifying the empirical and molecular formula of a newly synthesized or purified substance. For this compound (C₈H₆ClN₃), elemental analysis would measure the percentage of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl).

The theoretical percentages are calculated from the molecular formula and the atomic weights of the elements. Experimental values are then obtained through combustion analysis or other analytical methods. A close agreement between the theoretical and experimental values provides strong evidence for the compound's purity and elemental composition.

As with crystallographic data, specific experimental results from the elemental analysis of this compound are not reported in the surveyed scientific literature.

Table 2: Theoretical vs. Experimental Elemental Analysis Data for this compound

This table illustrates the comparison between theoretical calculations and what would be expected from an experimental analysis.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 53.49 | Data not available |

| Hydrogen (H) | 3.37 | Data not available |

| Chlorine (Cl) | 19.74 | Data not available |

| Nitrogen (N) | 23.40 | Data not available |

Computational and Theoretical Chemistry Studies of 4 Chlorocinnolin 6 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a specific molecule like 4-Chlorocinnolin-6-amine, DFT calculations would typically be employed to determine optimized molecular geometry, electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and the distribution of electron density. The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. Global reactivity descriptors, derived from these energies, would quantify its electrophilic or nucleophilic nature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. For a given compound, the MEP map would illustrate regions of negative potential (typically associated with lone pairs of electronegative atoms) and positive potential (often around hydrogen atoms attached to electronegative atoms). These maps are crucial for understanding non-covalent interactions, particularly in the context of molecular recognition and binding to a biological target.

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical studies on reaction mechanisms involve using computational methods to map out the potential energy surface of a chemical reaction. This includes identifying the structures of reactants, transition states, intermediates, and products. For a compound like this compound, researchers might investigate, for example, the mechanism of its synthesis or its potential metabolic pathways. By calculating the activation energies for different possible routes, the most likely reaction mechanism can be predicted.

Conformational Analysis and Tautomerism Studies

Conformational analysis involves the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. Tautomerism is a form of isomerism where a molecule can exist in two or more readily interconvertible structural forms that differ in the relative position of at least one atomic nucleus, commonly a hydrogen atom. For this compound, computational studies would explore the potential energy landscape to identify the most stable conformers and tautomers in various environments (e.g., gas phase or in a solvent). This is critical as the biological activity of a molecule can be highly dependent on its preferred conformation and tautomeric form.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). Molecular dynamics (MD) simulations are then often used to study the physical movements of atoms and molecules in the complex over time. If this compound were being investigated as a potential drug candidate, these methods would be used to model its interaction with a specific biological target. Docking would provide a static snapshot of the binding mode, while MD simulations would offer insights into the stability of the ligand-protein complex and the nature of the interactions that hold them together.

The absence of specific research on this compound prevents the creation of a detailed and factual article as requested. The fields of computational and theoretical chemistry require specific, peer-reviewed data to report on the properties and behaviors of any given compound.

Structure Activity Relationship Sar Methodologies for 4 Chlorocinnolin 6 Amine Derivatives

Principles of SAR Studies Applied to Cinnoline (B1195905) Scaffolds

The cinnoline scaffold, a bicyclic aromatic system containing two adjacent nitrogen atoms, serves as a versatile template in drug discovery. ijper.orgzenodo.org SAR studies on cinnoline derivatives aim to identify key structural features that govern their biological activity. pnrjournal.com The fundamental principle is that the molecule's three-dimensional structure, including its stereochemistry and electronic properties, dictates its interaction with biological targets. numberanalytics.comresearchgate.net

Key principles applied to cinnoline scaffolds include:

Functional Group Modification: Systematically altering functional groups on the cinnoline ring helps to probe their importance. researchgate.net For example, the chlorine atom at position 4 and the amine group at position 6 of 4-chlorocinnolin-6-amine are prime candidates for modification to understand their role in activity.

Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties can help to fine-tune the molecule's activity, selectivity, and pharmacokinetic profile. nih.gov

Scaffold Hopping: In some cases, the entire cinnoline scaffold may be replaced with a different heterocyclic system to explore new chemical space and potentially improve properties. numberanalytics.com

A study on spautin-1 analogues, which included cinnoline-containing compounds, highlighted that the nitrogen atom at the 1-position of the quinazoline (B50416) core was crucial for activity, whereas analogues with a cinnoline core showed limited activity in that specific context, demonstrating the importance of the core scaffold structure. mdpi.com

Systematic Derivatization Strategies for SAR Elucidation

Systematic derivatization is a key strategy to unravel the SAR of a lead compound like this compound. This involves the planned synthesis of a series of related compounds where specific parts of the molecule are methodically altered.

Common derivatization strategies include:

Substitution at the 4-position: The chlorine atom at the 4-position is a reactive site suitable for nucleophilic substitution. mdpi.com Replacing it with various amines, alcoholates, or sulfides can provide insights into the steric and electronic requirements for activity at this position. mdpi.com For example, a series of 4-aminocinnoline analogs were synthesized to explore SAR trends by displacing the chlorine with different anilines. acs.org

Modification of the 6-amino group: The amine at the 6-position can be acylated, alkylated, or used as a point of attachment for other functional groups to probe the SAR at this part of the molecule.

Synthesis of regioisomers: Comparing the activity of derivatives with substituents at different positions on the cinnoline ring (e.g., comparing 6-amino with 7-amino derivatives) can reveal the optimal substitution pattern for target interaction. acs.org

A study involving the synthesis of 6-aryl-4-azidocinnolines utilized nucleophilic substitution of a chlorine atom at the C4 position of the cinnoline ring as a key synthetic step, highlighting the utility of this position for derivatization. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgwikipedia.org This approach is invaluable for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. oncodesign-services.commdpi.com

The general workflow for QSAR modeling involves:

Data Set Preparation: A series of this compound derivatives with experimentally determined biological activities is compiled. This dataset is typically divided into a training set for model development and a test set for validation. mdpi.comnih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological features. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the biological activity. wikipedia.orgresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. nih.gov

For instance, a QSAR study on thiazolidine-4-one derivatives identified that descriptors related to polarizability, electronegativity, and surface area were positively correlated with antitubercular activity, while another descriptor had a negative correlation. nih.gov Such insights can guide the design of more potent this compound derivatives. Similarly, 3D-QSAR models have been successfully applied to other heterocyclic scaffolds like 6-arylquinazolin-4-amines to understand their structure-activity correlation and guide the design of novel inhibitors. nih.gov

Table 1: Hypothetical QSAR Data for this compound Derivatives

| Compound | R-group at 4-position | LogP | Molecular Weight | Electronic Descriptor (ESP) | Predicted Activity (IC50, µM) |

| 1 | -NH2 | 2.1 | 192.6 | -0.05 | 5.2 |

| 2 | -OH | 1.9 | 179.6 | -0.12 | 8.1 |

| 3 | -OCH3 | 2.3 | 193.6 | -0.08 | 4.5 |

| 4 | -NH-Ph | 3.8 | 268.7 | 0.02 | 1.8 |

| 5 | -NH-CH3 | 2.4 | 206.7 | -0.07 | 3.9 |

This table is for illustrative purposes and does not represent actual experimental data.

Investigation of Substituent Effects on Molecular Recognition and Interactions

The nature and position of substituents on the this compound scaffold profoundly influence its molecular recognition by biological targets. researchgate.net These effects can be steric, electronic, or related to solubility and can be systematically investigated.

Electronic Effects: Electron-donating or electron-withdrawing substituents can alter the electron density of the cinnoline ring system, affecting its ability to form hydrogen bonds or engage in pi-stacking interactions with the target protein. mdpi.com The dipole moment of the cinnoline ring is significant and is influenced by substituents, which can impact interactions. nih.gov

Steric Effects: The size and shape of substituents can either promote or hinder the binding of the molecule to its target. Bulky substituents may cause steric clashes, while smaller groups might be necessary to fit into a specific binding pocket.

Hydrophobic and Hydrophilic Interactions: The introduction of lipophilic or hydrophilic substituents can affect the compound's solubility and its ability to interact with hydrophobic or hydrophilic regions of the binding site. rsc.org For example, reducing the calculated LogP (cLogP) has been a strategy to improve the aqueous solubility of some cinnoline analogs. acs.org

Hydrogen Bonding: The amine group at the 6-position and the nitrogen atoms in the cinnoline ring are potential hydrogen bond donors and acceptors. Modifying these or introducing other hydrogen-bonding groups can significantly impact binding affinity. nih.gov

In a study of FiVe1 derivatives, which include an 8-chlorocinnoline (B13656984) core, it was found that replacing a phenyl ring with a more electron-deficient heterocyclic ring resulted in a loss of activity. nih.gov Furthermore, converting an aromatic amine to an amide was detrimental to activity, suggesting that the electronic nature and hydrogen-bonding capability of the substituent are critical for molecular recognition. nih.gov

Table 2: Research Findings on Substituent Effects in Cinnoline Analogs

| Scaffold | Position of Modification | Substituent | Observed Effect on Activity | Reference |

| 4-Aminocinnoline | 6- and 7-positions | Phenylsulfonamide | Attachment position influenced activity and properties like cLogP. | acs.org |

| 8-Chlorocinnoline | Aromatic Amine (Region B) | Conversion to Amide | Detrimental to activity, suggesting unfavorable interactions. | nih.gov |

| Cinnoline | 4-position | Aniline (B41778) derivatives | SAR trends explored for broad-spectrum antiparasitic activity. | acs.org |

Stereochemical Considerations in SAR Studies

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a significant impact on biological activity. numberanalytics.com Enantiomers, which are non-superimposable mirror images of each other, can exhibit different potencies, efficacies, and even different types of pharmacological activity.

While this compound itself is achiral, the introduction of chiral centers through derivatization necessitates the investigation of stereochemical effects. This can be achieved by:

Synthesis of Chiral Derivatives: Introducing a substituent with a stereocenter, for example, at the 4- or 6-position.

Resolution of Racemates: If a synthetic route produces a racemic mixture, the enantiomers are separated to evaluate their biological activity individually.

Asymmetric Synthesis: Employing synthetic methods that selectively produce one enantiomer over the other.

Optimizing the stereochemistry of a compound can lead to improved activity and a reduction in potential off-target effects and toxicity. numberanalytics.com Although specific examples for this compound are not prevalent in the provided search results, the general principles of SAR dictate that if chiral derivatives are made, their stereochemistry must be considered as a critical factor in their biological evaluation.

Investigation of Molecular Mechanisms of Action Moa for 4 Chlorocinnolin 6 Amine Analogues

Methodological Frameworks for Elucidating MOA of Heterocyclic Compounds

The investigation into the MOA of heterocyclic compounds, a broad and diverse class of molecules, employs a systematic framework. mdpi.comresearchgate.net This framework begins with identifying the biological activity of interest, such as anticancer or anti-inflammatory effects, which are common among cinnoline (B1195905) derivatives. mdpi.compnrjournal.com The process integrates various experimental and computational techniques to move from a general biological effect to a specific molecular interaction.

Key components of this framework include:

Target Identification: Determining the specific biomolecules (e.g., proteins, enzymes) with which the compound interacts.

Target Validation: Confirming that modulation of the identified target produces the observed therapeutic effect.

Pathway Analysis: Understanding the broader signaling or metabolic pathways affected by the compound's interaction with its target. nih.gov

Modern approaches often leverage large-scale data from transcriptomics and proteomics to infer pathway activities and potential targets. nih.gov For heterocyclic compounds, which can be structurally complex, advanced spectroscopic techniques like NMR are essential for structural characterization, which in turn informs MOA studies. ipb.pt

Approaches to Identifying Biomolecular Targets for Cinnoline-Based Compounds

Identifying the specific biomolecular partners of cinnoline-based compounds is a critical step in defining their MOA. Cinnoline derivatives have been reported to engage a variety of targets, reflecting their diverse pharmacological activities. zenodo.org The approaches to pinpoint these targets can be broadly categorized as experimental and computational.

Experimental methods are direct and provide physical evidence of interaction.

Affinity-Based Techniques: Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) measure the binding affinity between a compound and a potential target protein. frontiersin.org

Activity-Based Protein Profiling (ABPP): This chemical proteomics approach uses reactive probes to covalently label the active sites of enzymes in a complex proteome, allowing for the identification of enzyme targets.

Genetic Approaches: Techniques such as gene knockout or knockdown can help identify proteins whose absence alters the cell's response to the compound, suggesting they are part of the target pathway. nih.gov

Computational approaches offer a predictive and high-throughput alternative to guide experimental work. nih.gov

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein, which can suggest potential binders from a library of proteins. frontiersin.org

Chemogenomics: This field analyzes the interactions of large libraries of small molecules against numerous protein targets to identify relationships and predict novel interactions. frontiersin.org For example, the Connectivity Map (CMap) and LINCS datasets, which contain transcriptomic signatures of cells perturbed by various compounds, can be used to connect novel compounds to known MOAs based on similar gene expression profiles. nih.gov

| Approach Category | Specific Method | Description | Application to Cinnolines |

| Experimental | Affinity Chromatography | Immobilized cinnoline derivative is used to "pull down" binding proteins from cell lysates for identification. | Identification of novel protein interactors. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding to determine thermodynamic parameters of the interaction. mdpi.com | Quantifying the binding affinity of a cinnoline analogue to a purified target like PI3K or HNE. researchgate.netnih.gov | |

| Surface Plasmon Resonance (SPR) | Detects binding events in real-time by measuring changes in refractive index at a sensor surface. frontiersin.org | Characterizing the kinetics (on- and off-rates) of a cinnoline derivative binding to its target. | |

| Computational | Molecular Docking | Simulates the binding of a cinnoline derivative into the active site of known proteins. frontiersin.org | Predicting binding modes of cinnoline analogues in targets like human neutrophil elastase. nih.govtandfonline.com |

| Pharmacophore Modeling | Creates a 3D model of the essential features a molecule needs to bind to a specific target. frontiersin.org | Guiding the design of new cinnoline analogues with improved target specificity. | |

| Transcriptomic Signature Matching | Compares the gene expression changes induced by a cinnoline compound to a database of signatures from compounds with known MOAs. nih.gov | Proposing a mechanism of action by identifying similarities to reference compounds. |

Design of Biochemical and Biophysical Assays for Mechanistic Understanding

Once a potential target is identified, specific assays are designed to quantify the compound's effect and elucidate its mechanism of inhibition or activation. domainex.co.uk These assays are crucial for structure-activity relationship (SAR) studies, guiding the chemical optimization of lead compounds. nih.gov

Biochemical Assays: These assays typically use purified proteins and substrates to measure the direct effect of a compound on its target's activity.

Enzymatic Assays: For enzyme targets like kinases (e.g., PI3K) or proteases (e.g., HNE), assays are developed to measure the rate of substrate conversion. researchgate.netnih.gov Readouts can be based on absorbance, fluorescence, or luminescence. domainex.co.uk These assays are used to determine key parameters like the half-maximal inhibitory concentration (IC₅₀). nih.gov

Protein-Protein Interaction (PPI) Assays: Many cellular processes are controlled by PPIs. Assays like Fluorescence Resonance Energy Transfer (FRET), Bioluminescence Resonance Energy Transfer (BRET), and AlphaScreen®/AlphaLISA® are used to screen for compounds that disrupt or stabilize these interactions. domainex.co.uk

Biophysical Assays: These methods provide detailed information on the physical aspects of the drug-target interaction.

Isothermal Titration Calorimetry (ITC): As a primary binding assay, ITC provides a complete thermodynamic profile of the interaction, including binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site of a ligand on a protein by observing chemical shift perturbations in the protein's spectrum upon ligand addition.

X-ray Crystallography: This technique can provide a high-resolution 3D structure of the compound bound to its target protein, offering the most detailed view of the binding mode and guiding rational drug design.

Analysis of Protein-Ligand Binding Dynamics and Kinetics

The interaction between a drug and its target is not a static event. The dynamics of the binding process, including the rates of association (kon) and dissociation (koff), are often more predictive of a drug's efficacy than binding affinity alone. cecam.org A compound with a slow dissociation rate (long residence time) may exhibit a more prolonged pharmacological effect.

Molecular dynamics (MD) simulations have become an indispensable tool for studying these dynamic processes at an atomic level. cecam.orgnih.gov

Conventional MD: Simulations on the microsecond timescale can reveal ligand-induced conformational changes in the protein and the stability of the protein-ligand complex. nih.gov

Enhanced Sampling MD: Techniques like steered MD or metadynamics can be used to simulate the entire binding or unbinding process, which often occurs on timescales inaccessible to conventional MD, providing insights into the binding pathway and transition states. cecam.org

Recent advances include the use of unsupervised deep learning to analyze MD simulation data. arxiv.org These methods can identify subtle differences in protein dynamics induced by different ligands and correlate these dynamic signatures with binding affinities, offering a new way to understand and predict drug-target interactions. arxiv.orgnih.gov

Computational Approaches to MOA Prediction and Validation

Computational methods are integrated throughout the MOA elucidation process, from initial hypothesis generation to final validation of binding models. frontiersin.orgfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For cinnoline derivatives, QSAR can predict the activity of new analogues and highlight structural features that are important for their MOA. researchgate.net

Molecular Docking: As mentioned, docking is used to predict how a ligand binds to a protein's active site. Docking studies on cinnoline derivatives have been used to rationalize their inhibitory activity against human neutrophil elastase, revealing how different substitutions on the cinnoline scaffold affect binding interactions within the enzyme's catalytic site. nih.govtandfonline.com

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. frontiersin.org A pharmacophore model derived from active cinnoline analogues can be used to screen virtual libraries for new compounds with a higher probability of having the desired activity.

Molecular Dynamics (MD) Simulations: Beyond studying kinetics, MD simulations are used to validate the stability of binding poses predicted by docking. frontiersin.org They can assess how the protein-ligand complex behaves over time in a simulated physiological environment, providing confidence in the proposed binding mode.

| Computational Method | Purpose in MOA Elucidation | Example Application for Cinnoline Analogues |

| QSAR | Predict activity of novel compounds and identify key structural features. researchgate.net | Developing a model for a series of 4-aminocinnoline-3-carboxamides to predict their inhibitory activity against a specific kinase. researchgate.net |

| Molecular Docking | Predict the binding pose of a ligand in a protein's active site. frontiersin.org | Simulating the binding of cinnoline derivatives to the active site of human neutrophil elastase to explain inhibitory mechanisms. nih.govtandfonline.com |

| MD Simulations | Assess the stability of a docked pose and study protein-ligand dynamics. frontiersin.orgcecam.org | Verifying that a predicted binding mode for a cinnoline analogue is stable over time and analyzing conformational changes. nih.gov |

| Pharmacophore Modeling | Generate a 3D template of essential features for activity to guide new designs. frontiersin.org | Creating a model based on potent PI3K-inhibiting cinnolines to design new analogues with improved potency. researchgate.net |

These computational tools, when used in conjunction with experimental data, provide a powerful, synergistic approach to unraveling the complex molecular mechanisms of action for 4-Chlorocinnolin-6-amine analogues and other heterocyclic compounds. frontiersin.orgfrontiersin.org

Broader Research Implications and Future Perspectives for Cinnoline Amine Scaffolds

4-Chlorocinnolin-6-amine as a Building Block in Organic Synthesis and Medicinal Chemistry Lead Optimization

This compound serves as a crucial starting material, or building block, in the fields of organic synthesis and medicinal chemistry. lifechemicals.com Organic building blocks are functionalized molecules that form the basis for creating more complex molecular structures. The presence of both a reactive chloro group and an amino group on the cinnoline (B1195905) core makes this compound a versatile scaffold for generating a diverse array of derivatives. researchgate.netwisdomlib.org

In organic synthesis, the term "building block" refers to a fundamental unit used in the construction of larger molecules. orgsyn.org These blocks are essential for the modular, bottom-up assembly of complex architectures. Heterocyclic compounds, like cinnolines, are among the most varied and widely used building blocks in this field. srdorganics.com

The process of lead optimization in medicinal chemistry involves modifying a promising compound (a "lead") to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. gd3services.comwiley.com The unique structure of this compound allows medicinal chemists to systematically introduce various substituents at different positions. This iterative process of synthesizing and testing new analogs is central to refining a lead compound into a potential drug candidate. gd3services.com For instance, the chloro group can be displaced by various nucleophiles, while the amino group can be acylated, alkylated, or used in coupling reactions to introduce new functionalities. This flexibility is invaluable for exploring the structure-activity relationships (SAR) of a particular series of compounds, a critical aspect of drug discovery.

The cinnoline nucleus itself is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. researchgate.netijper.orgresearchgate.net This suggests that the cinnoline core has favorable properties for interacting with biological targets. By using this compound as a starting point, researchers can leverage this privileged structure to design and synthesize novel molecules with potential therapeutic applications. researchgate.netresearchgate.net

Contributions to the Advancement of Heterocyclic Amine Chemistry

The study and utilization of this compound and related aminocinnolines contribute significantly to the broader field of heterocyclic amine chemistry. ijper.orgresearchgate.netresearchgate.net Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of organic and medicinal chemistry. srdorganics.comijper.org Nitrogen-containing heterocycles are particularly important due to their widespread presence in natural products and pharmaceuticals. researchgate.netresearchgate.net

Research into the synthesis and reactivity of aminocinnolines expands the toolbox of synthetic methodologies available to chemists. ijper.org The development of new ways to construct the cinnoline ring system or to functionalize existing cinnoline scaffolds adds to the collective knowledge of heterocyclic chemistry. sioc-journal.cnsci-hub.se For example, recent advancements include the use of Rh(III)-catalyzed C-H activation and cyclization reactions to build the cinnoline core. rsc.orgacs.org These novel methods often provide more efficient and environmentally friendly routes to these important molecules compared to traditional approaches. acs.org

Furthermore, investigating the chemical properties of aminocinnolines, such as their nucleophilicity, basicity, and participation in various reactions, provides valuable insights into the behavior of heterocyclic amines in general. molport.com This fundamental understanding is crucial for designing new reactions and for predicting the properties of yet-to-be-synthesized compounds. The exploration of aminocinnolines can therefore inspire the development of new reagents, catalysts, and synthetic strategies that are applicable to a wide range of other heterocyclic systems. ijper.org

The diverse biological activities exhibited by cinnoline derivatives, ranging from antimicrobial to anticancer effects, underscore the importance of this heterocyclic scaffold. researchgate.netresearchgate.netresearchgate.netmdpi.com Each new study on the synthesis and biological evaluation of aminocinnoline derivatives adds to the understanding of how structural modifications influence biological activity. ijper.org This knowledge is not only valuable for the development of cinnoline-based drugs but also contributes to the broader principles of medicinal chemistry and drug design for all heterocyclic amines.

Future Directions in Synthetic Methodology Development for Aminocinnolines

The synthesis of aminocinnolines is an active area of research, with a continuous drive towards developing more efficient, versatile, and sustainable methods. A key future direction lies in the advancement of C-H functionalization strategies. sioc-journal.cn These methods allow for the direct conversion of carbon-hydrogen bonds into new chemical bonds, offering a more atom-economical and streamlined approach to synthesizing complex molecules compared to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net

Furthermore, the concept of "reactivity-propagating synthesis" is an emerging paradigm that could be applied to aminocinnoline synthesis. chemrxiv.org This approach aims to design synthetic routes where the product of one reaction retains reactive sites, allowing for subsequent structural diversification. chemrxiv.org This would enable the rapid generation of a library of diverse aminocinnoline derivatives from a common intermediate, accelerating the discovery of new compounds with desired properties. chemrxiv.org The use of novel catalysts, including photocatalysts and organocatalysts, is also expected to play a significant role in the future of aminocinnoline synthesis, offering milder reaction conditions and unique selectivities. acs.orgresearchgate.netdigitellinc.com

| Synthetic Approach | Description | Potential Advantages |

| C-H Functionalization | Direct conversion of C-H bonds to new functional groups. sioc-journal.cn | Increased atom economy, reduced number of synthetic steps. researchgate.net |

| One-Pot/Multicomponent Reactions | Multiple reactions occur in a single reaction vessel. researchgate.net | Improved efficiency, reduced waste, and simplified purification. |

| Electrosynthesis | Use of electricity to drive chemical reactions. acs.org | Green and sustainable, avoids harsh reagents. acs.org |

| Reactivity-Propagating Synthesis | Products retain reactivity for further diversification. chemrxiv.org | Rapid generation of compound libraries from a common intermediate. chemrxiv.org |

| Novel Catalysis | Utilization of photocatalysts, organocatalysts, etc. acs.orgresearchgate.netdigitellinc.com | Milder reaction conditions, new reaction pathways, and improved selectivity. |

Potential for Integration into Novel Chemical Probes and Tools for Biological Research

The unique photophysical properties of certain cinnoline derivatives make them attractive candidates for the development of novel chemical probes and tools for biological research. researchgate.netresearchgate.netmdpi.com Chemical probes are small molecules used to study biological systems, often by binding to a specific target or by responding to a particular cellular environment. researchgate.net

A notable example is the development of a fluorogenic and fluorochromic probe based on the reduction of a weakly fluorescent 4-azidocinnoline to a highly fluorescent cinnoline-4-amine. mdpi.commdpi.com The fluorescence of the resulting amine was found to be sensitive to the polarity of its environment, with a significant increase in fluorescence intensity in water. mdpi.com This property is attributed to a combination of aggregation-induced emission (AIE) and excited-state intermolecular proton transfer (ESPT). mdpi.com Such environment-sensitive probes have potential applications in cell imaging and as sensors for various biological processes. mdpi.com

The ability to transform a non-fluorescent or weakly fluorescent molecule into a highly fluorescent one within a biological system offers a powerful tool for "turn-on" detection of specific enzymatic activities or cellular states. mdpi.com The azide-to-amine reduction, for instance, can be triggered by cellular reductants, allowing for the visualization of reductive stress within cells. mdpi.com

Future research in this area will likely focus on designing and synthesizing new aminocinnoline-based probes with optimized properties, such as:

Longer emission wavelengths to minimize interference from cellular autofluorescence.

Higher quantum yields for improved sensitivity.

Greater specificity for particular enzymes or cellular components.

Multiplexing capabilities to simultaneously detect multiple biological events.

By tethering aminocinnoline fluorophores to other molecules, such as drugs or biomolecules, researchers can create powerful tools for studying drug delivery, protein-protein interactions, and other complex biological phenomena. researchgate.net

Emerging Areas of Application for Cinnoline-Based Scaffolds in Material Science and Catalysis

Beyond their well-established roles in medicinal chemistry, cinnoline-based scaffolds are beginning to find applications in the fields of material science and catalysis. digitellinc.comrsc.org The electron-accepting properties of the cinnoline ring system make it a valuable component in the design of organic electronic materials. sioc-journal.cn

In material science, cinnoline derivatives have been investigated for their potential use in:

Dyes and Pigments: The aromatic and conjugated nature of the cinnoline scaffold can give rise to compounds with strong light absorption and emission properties, making them suitable for use as dyes. researchgate.netresearchgate.net

Organic Light-Emitting Diodes (OLEDs): The luminescent properties of some cinnoline derivatives suggest their potential application as emitters in OLEDs. researchgate.netresearchgate.net

Organic Photovoltaics (OPVs): The electron-deficient character of the cinnoline nucleus can be exploited in the design of acceptor materials for organic solar cells.

A recent study explored the use of benzo[c]cinnoline-based conjugated polymers as photocatalysts for the reduction of carbon dioxide. digitellinc.com The research demonstrated that the linearity of the polymer backbone, which incorporates the cinnoline unit, influences the efficiency of charge transfer and gas adsorption, thereby affecting the photocatalytic activity. digitellinc.com This highlights the potential of cinnoline scaffolds in developing materials for sustainable energy applications. digitellinc.com

In the realm of catalysis, cinnoline derivatives themselves can act as ligands for metal catalysts or even as organocatalysts. The nitrogen atoms in the cinnoline ring can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complex. Additionally, the development of catalytic systems for the synthesis of cinnolines is an active area of research. rsc.org For example, gold nanoparticles have been shown to be effective catalysts for the synthesis of cinnoline derivatives. rsc.org As our understanding of the properties of cinnoline-based compounds grows, so too will the scope of their applications in these emerging areas.

| Application Area | Role of Cinnoline Scaffold | Research Example |

| Material Science | Electron-accepting component in organic electronic materials. sioc-journal.cn | Benzo[c]cinnoline-based conjugated polymers for photocatalytic CO2 reduction. digitellinc.com |

| Catalysis | Ligands for metal catalysts or as organocatalysts. | Gold nanoparticles as catalysts for cinnoline synthesis. rsc.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chlorocinnolin-6-amine, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or cyclization reactions. For example, chlorination at the 4-position and amination at the 6-position can be achieved using precursors like dichlorocinnoline derivatives reacted with ammonia/amines under reflux in ethanol or methanol. Optimization includes adjusting temperature (80–120°C), solvent polarity, and catalyst selection (e.g., CuI for Ullmann-type couplings). Purity is enhanced via recrystallization in ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic proton environments (e.g., coupling patterns for chloro and amine groups).

- IR Spectroscopy : Confirm N-H stretching (~3300 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 179.61 for C₈H₆ClN₃) .

Q. What in vitro bioassay models are appropriate for preliminary evaluation of this compound’s biological activity?

- Methodological Answer : Use cancer cell lines (e.g., MCF-7, HeLa) for antiproliferative assays (MTT/WST-1) at 10–100 µM concentrations. For antimicrobial screening, employ Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution. Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <1% v/v) .

Advanced Research Questions

Q. How should researchers address contradictory results in the compound’s bioactivity across different cell lines or assay conditions?

- Methodological Answer :

- Replication : Repeat assays with independent compound batches to rule out impurity effects.

- Variable Standardization : Control cell passage numbers, serum types, and incubation times.

- Mechanistic Profiling : Compare transcriptomic responses (RNA-seq) or protein expression (Western blot) across cell lines to identify pathway-specific discrepancies .

Q. What computational chemistry approaches can predict this compound’s reactivity for designing novel derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrophilic/nucleophilic regions (Fukui indices) to guide substitution patterns.

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., kinase targets) using software like AutoDock or GROMACS.

- Retrosynthesis AI Tools : Platforms like Pistachio or Reaxys suggest feasible routes for derivative synthesis .

Q. What strategies are effective for impurity profiling during this compound synthesis?

- Methodological Answer :

- HPLC/LC-MS : Use C18 columns with acetonitrile/water gradients to separate byproducts (e.g., di-chlorinated analogs).

- Toxicological Risk Assessment : If impurities cannot be synthesized (e.g., nitrosamines), justify absence via stability studies (pH/temperature stress tests) and literature comparisons .

Q. How can regioselectivity challenges in chlorination/amination steps be resolved?

- Methodological Answer :

- Directing Groups : Introduce temporary groups (e.g., sulfonic acid) to steer chlorination to the 4-position.

- Protection-Deprotection : Use Boc-protected amines to prevent unwanted side reactions during halogenation .

Q. What experimental frameworks validate target engagement in mechanistic studies of this compound?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to putative targets (e.g., enzymes).

- CRISPR Knockouts : Ablate suspected targets (e.g., kinases) in cell models to confirm activity loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.